REACTION_CXSMILES
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[BrH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH2:9]O)[CH:8]=1>C(Cl)(Cl)Cl>[Br:1][CH2:9][C:7]1[CH:8]=[C:3]([F:2])[CH:4]=[CH:5][C:6]=1[O:11][CH3:12]
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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Br
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Name
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|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C1)CO)OC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
separate the phases
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Type
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WASH
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Details
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wash the aqueous one with CH2Cl2
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Type
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WASH
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Details
|
wash with H2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrate at vacuum
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Type
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CUSTOM
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Details
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to obtain a residue
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Type
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CUSTOM
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Details
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Purify the residue by column chromatography on silica gel eluting with hexane
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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BrCC1=C(C=CC(=C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |